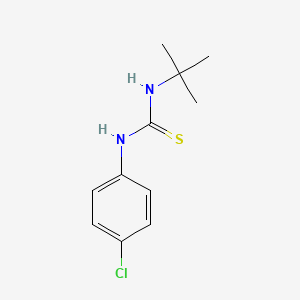

1-Tert-butyl-3-(4-chlorophenyl)thiourea

Description

Properties

IUPAC Name |

1-tert-butyl-3-(4-chlorophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2S/c1-11(2,3)14-10(15)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHYNZONNCQVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-(4-chlorophenyl)thiourea typically involves the reaction of tert-butyl isocyanate with 4-chlorophenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(4-chlorophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Substituted thiourea derivatives.

Scientific Research Applications

1-Tert-butyl-3-(4-chlorophenyl)thiourea has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Key Observations:

- Steric and Electronic Effects: The tert-butyl group in this compound enhances lipophilicity compared to simpler derivatives like 1-(4-chlorophenyl)-2-thiourea (logP ~2.5 vs. ~1.8) .

- Biological Activity: AChE Inhibition: A coumaryl-thiazole thiourea derivative (IC₅₀ = 4,580 nM) demonstrates moderate acetylcholinesterase (AChE) inhibition, suggesting that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance binding to enzymatic pockets . Anticancer Potential: Thiourea benzamide derivatives with 4-chlorophenyl groups exhibit cytotoxicity against PC3 (prostate) and HepG2 (liver) cancer cell lines, with IC₅₀ values in the micromolar range . Agrochemical Use: Diafenthiuron, a structurally complex thiourea, is commercially used as an acaricide, highlighting the role of bulky substituents in pesticidal activity .

Physicochemical Properties

Table 2: Physical Properties Comparison

- Thermal Stability: The tert-butyl group increases thermal stability compared to non-bulky derivatives, as seen in adamantane-linked thioureas .

- Solubility : Lipophilic substituents (e.g., tert-butyl) reduce aqueous solubility but improve organic solvent compatibility, which is critical for drug formulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Tert-butyl-3-(4-chlorophenyl)thiourea, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition of tert-butyl isothiocyanate to 4-chloroaniline. Optimal conditions involve anhydrous solvents (e.g., THF or dichloromethane), room temperature, and stoichiometric control to minimize side reactions. Purification via recrystallization or column chromatography ensures high purity. Similar thiourea derivatives synthesized under these conditions achieved yields >85% . Parallel routes using microwave-assisted synthesis may reduce reaction times but require validation for scalability .

Q. Which analytical techniques are most effective for structural elucidation of this thiourea derivative?

- Methodological Answer : A combination of X-ray diffraction (XRD), / NMR, and FTIR spectroscopy is critical. XRD resolves crystal packing and confirms bond lengths (e.g., C=S at ~1.66 Å) . NMR identifies substituent environments: tert-butyl protons appear as a singlet (~1.4 ppm), while aromatic protons from the 4-chlorophenyl group split into characteristic doublets . FTIR confirms thiourea vibrations (N-H stretch: ~3200 cm; C=S: ~1250 cm) .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Spectrophotometric assays (e.g., urease or acetylcholinesterase inhibition at 0.1–100 µM) .

- Cytotoxicity : MTT assays on cancer cell lines (IC determination) . Positive controls (e.g., cisplatin) and solvent blanks are mandatory to validate results.

Advanced Research Questions

Q. How do computational methods (DFT, MD) complement experimental data in understanding reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations model solvation effects and stability in biological membranes. For example, DFT studies on analogous thioureas revealed charge delocalization in the C=S group, enhancing hydrogen-bonding capacity . MD simulations of ligand-protein interactions (e.g., with kinases) guide structure-based drug design .

Q. What role do hydrogen-bonding patterns play in crystallographic stability and supramolecular assembly?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like or . Intramolecular H-bonds (e.g., N-HO in acylthioureas) stabilize planar conformations, while intermolecular bonds dictate crystal packing. For 1-Tert-butyl derivatives, bulky tert-butyl groups may disrupt π-stacking but enhance hydrophobic interactions .

Q. How can structure-activity relationships (SAR) explain variations in biological efficacy across thiourea analogs?

- Methodological Answer : Systematic SAR studies compare substituent effects:

- Electron-Withdrawing Groups (e.g., -Cl) : Enhance electrophilicity, improving enzyme inhibition (e.g., urease IC reduced by 40% vs. non-chlorinated analogs) .

- Bulky Groups (e.g., tert-butyl) : Increase lipophilicity, enhancing membrane permeability but potentially reducing solubility .

- Quantitative SAR (QSAR) models using Hammett constants or logP values predict activity trends .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : Discrepancies arise from polymorphic forms or solvent-dependent stability. Mitigation strategies include:

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (>200°C for most thioureas) .

- Solubility Parameter Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar thioureas) .

- Accelerated Stability Studies : Monitor degradation under UV/humidity via HPLC-UV .

Q. How does this compound compare to structurally similar thioureas in coordination chemistry?

- Methodological Answer : Thioureas act as monodentate (via S) or bidentate ligands (S and N). The tert-butyl group sterically hinders metal coordination, favoring monodentate binding. Comparative studies with 3-(4-chlorophenyl)thiourea show lower logK values for Cu complexes due to steric effects . XANES/EXAFS spectroscopy quantifies metal-ligand bond distances in coordination polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.